H-Ser-NH2.HCl
Description
Chemical Identification and Structural Analysis of L-Serinamide Hydrochloride
Systematic Nomenclature and IUPAC Conventions
L-Serinamide hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions, with its systematic name being (2S)-2-amino-3-hydroxypropanamide hydrochloride. The compound is officially registered under Chemical Abstracts Service number 65414-74-6, providing unambiguous identification in chemical databases and literature. Alternative nomenclature systems recognize this compound through various synonymous designations including L-serine amide hydrochloride, H-Ser-NH2.HCl, and (S)-2-amino-3-hydroxypropanamide hydrochloride.
The molecular formula C3H9ClN2O2 accurately represents the composition of the hydrochloride salt, with a molecular weight of 140.57 g/mol. The structural representation follows the convention where the parent serinamide molecule (C3H8N2O2) associates with one equivalent of hydrochloric acid to form the stable hydrochloride salt. The InChI key VURWDDZIWBGXCK-DKWTVANSSA-N provides a unique digital identifier for computational chemistry applications and database searches.
The compound classification places L-serinamide hydrochloride within the broader category of amino acid derivatives, specifically as an amide derivative of L-serine. The systematic approach to naming this compound reflects its stereochemical configuration, functional group composition, and salt formation characteristics, adhering to established organic chemistry nomenclature principles.
Molecular Structure Characterization
2D/3D Conformational Analysis via X-Ray Crystallography
X-ray crystallographic analysis of L-serinamide hydrochloride reveals fundamental structural information about its three-dimensional architecture and crystal packing arrangements. While specific crystallographic data for the L-enantiomer are limited in the available literature, related studies on DL-serine hydrochloride provide valuable insights into the general structural characteristics of serine-derived hydrochloride salts. The crystal structure analysis of DL-serine hydrochloride demonstrates a monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 9.3040(2) Å, b = 6.6665(2) Å, c = 11.7804(3) Å, and β = 121.216(2)°.
The molecular conformation in the crystalline state shows specific torsional angles that define the three-dimensional shape of the molecule. In related serine derivatives, the N-Cα-Cβ-O torsional angle typically measures approximately -64.37°, while the C-Cα-Cβ-O angle is around 56.67°. These conformational parameters indicate the preferred spatial arrangement of the hydroxymethyl side chain relative to the amino acid backbone.
The crystal packing arrangement reveals an extensive three-dimensional hydrogen bonding network that stabilizes the crystal structure. The protonated amino group (-NH3+) acts as a hydrogen bond donor, while the chloride anion serves as a hydrogen bond acceptor, receiving hydrogen atoms from multiple cations within the crystal lattice. This complex hydrogen bonding pattern contributes to the compound's thermal stability and crystalline properties.
Chirality and Stereochemical Properties
L-Serinamide hydrochloride exhibits definitive chirality due to the presence of an asymmetric carbon center at the α-position (C-2) of the amino acid backbone. The stereochemical configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, reflecting the spatial arrangement of substituents around the chiral center. This chirality is a defining characteristic that distinguishes the L-enantiomer from its D-counterpart and contributes significantly to its biological activity.
The optical activity of L-serinamide hydrochloride is quantitatively measured through specific rotation values. Experimental determinations consistently report a specific rotation of [α]D20 = +14° (c=1, H2O), indicating dextrorotatory behavior under standard measurement conditions. Some sources report slight variations in this value, with ranges from +13.5° to +15.5° (20°C, 589nm) (c=1, H2O), reflecting experimental variations and measurement precision.
The stereochemical purity of L-serinamide hydrochloride is critical for its applications in biochemical research and pharmaceutical development. The compound maintains its stereochemical integrity under normal storage conditions, with the hydrochloride salt formation providing additional stability against racemization. The defined stereocenter count of one confirms the presence of a single chiral center, simplifying stereochemical analysis and ensuring consistent biological activity.
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and environment of L-serinamide hydrochloride, although specific NMR data for this compound are limited in the available literature. The parent compound L-serine exhibits characteristic 13C NMR spectral features that can be extrapolated to understand the serinamide derivative. The carbon framework of L-serine displays distinct chemical shifts corresponding to the carboxyl carbon, the α-carbon bearing the amino group, and the β-carbon attached to the hydroxymethyl group.
The amide functionality in L-serinamide hydrochloride introduces specific NMR characteristics distinct from the carboxylic acid parent compound. The carbonyl carbon of the amide group typically appears in the 13C NMR spectrum at chemical shifts around 170-180 ppm, reflecting the electronic environment of the amide carbonyl. The presence of the primary amide group (-CONH2) contributes unique spectral signatures in both 1H and 13C NMR experiments.
Proton NMR spectroscopy of L-serinamide hydrochloride would be expected to show characteristic multipicity patterns for the α-proton and β-protons of the amino acid backbone. The hydroxymethyl group protons appear as distinct signals influenced by the electronic environment created by the adjacent amino and amide functionalities. The amide protons typically exhibit characteristic chemical shifts and coupling patterns that confirm the presence of the primary amide group.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides comprehensive information about the vibrational modes and hydrogen bonding characteristics of L-serinamide hydrochloride. The compound exhibits characteristic absorption bands corresponding to its functional groups, including amino, hydroxyl, amide, and ionic interactions. The amide functionality displays typical infrared absorption patterns with amide I, II, and III bands appearing at specific wavenumber ranges.
The amide I band, primarily associated with C=O stretching vibrations, typically appears in the range of 1670-1640 cm⁻¹ for primary amides. This band provides direct evidence for the amide carbonyl functionality and its electronic environment. The amide II band, involving N-H bending and C-N stretching vibrations, appears in the region of 1640-1550 cm⁻¹, confirming the presence of the amide nitrogen.
The hydroxyl group of the serine side chain contributes characteristic O-H stretching vibrations in the region of 3500-3200 cm⁻¹, with the exact position dependent on hydrogen bonding interactions. The protonated amino group (-NH3+) exhibits N-H stretching vibrations in the range of 3550-3060 cm⁻¹, with multiple bands reflecting the symmetric and asymmetric stretching modes of the ammonium functionality.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide I | C=O stretch | 1670-1640 | Strong |
| Amide II | N-H bend, C-N stretch | 1640-1550 | Medium-Strong |
| Amide III | C-N stretch, N-H bend | 1250-1350 | Medium |
| O-H stretch | Hydroxyl | 3500-3200 | Medium |
| N-H stretch | Ammonium | 3550-3060 | Medium-Strong |
| C-N stretch | Amine | 1250-1000 | Medium-Strong |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of L-serinamide hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification capabilities. The molecular ion peak appears at m/z 140 for the intact hydrochloride salt, while the free base form exhibits a molecular ion at m/z 104. The fragmentation behavior of amides follows predictable pathways that facilitate structural elucidation and compound identification.
Primary amides, including L-serinamide hydrochloride, typically undergo fragmentation at the amide bond, resulting in the loss of the amide group and formation of characteristic fragment ions. The cleavage of the R-CONH2 bond commonly produces an intense fragment ion at m/z 44, corresponding to the CONH2 radical cation. This fragmentation pattern is characteristic of primary amides and serves as a diagnostic feature for structural identification.
The amino acid backbone contributes additional fragmentation pathways, including α-cleavage adjacent to the amino group and loss of small neutral molecules such as water (18 Da) from the hydroxymethyl side chain. The protonated molecular ion [M+H]+ serves as the base peak in electrospray ionization mass spectrometry, providing excellent sensitivity for analytical applications.
| m/z Value | Fragment Ion | Fragmentation Pathway | Relative Intensity |
|---|---|---|---|
| 140 | [M]+ | Molecular ion (HCl salt) | Medium |
| 104 | [M-HCl]+ | Loss of HCl | High |
| 87 | [M-CONH2]+ | Amide bond cleavage | Medium |
| 60 | [CONH2CH2]+ | Side chain retention | Low |
| 44 | [CONH2]+ | Amide group | High |
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWDDZIWBGXCK-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65414-74-6 | |
| Record name | L-Serinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-amino-3-hydroxypropionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of L-Serine
In the initial step, L-serine reacts with methanol and thionyl chloride (SOCl₂) under controlled conditions. The reaction mixture is cooled to 0–10°C during SOCl₂ addition to mitigate exothermic side reactions, then heated to 35–40°C for 24–48 hours. This protocol achieves a liquid-solid solvent ratio of 3–5 L/kg and a thionyl chloride-to-serine mass ratio of 1.35–1.7:1, yielding LSME·HCl with minimal byproducts. Crucially, the solvent (methanol) is recycled after centrifugal separation, reducing waste and cost.
Table 1: Optimal Conditions for L-Serine Methyl Ester Hydrochloride Synthesis
| Parameter | Range |
|---|---|
| Reaction Temperature | 35–40°C |
| Reaction Time | 24–48 hours |
| SOCl₂:L-Serine Mass Ratio | 1.35–1.7:1 |
| Solvent Recycling Rate | >95% per cycle |
Amination to L-Serinamide Hydrochloride
Enzymatic Derivatization from L-Serine Precursors
Enzymatic methods offer a green alternative to traditional synthesis, leveraging serine hydroxymethyltransferase (SHMT) to produce L-serine from glycine and formaldehyde. Subsequent amidation via microbial transglutaminases or chemical agents converts L-serine to its amide derivative.
SHMT-Catalyzed L-Serine Production
In a patented process, SHMT-expressing microorganisms (e.g., E. coli) are incubated with glycine (5 M) and formaldehyde (37–43% aqueous solution) at 40–50°C and pH 6–9 for 20–30 hours. The reaction is quenched with mineral acids (e.g., HCl), precipitating L-serine with yields exceeding 80%. This method avoids toxic reagents but requires downstream purification to remove cellular debris.
Table 2: Enzymatic Synthesis Parameters for L-Serine
| Parameter | Range |
|---|---|
| Glycine Concentration | 5 M |
| Formaldehyde Source | 37–43% formalin |
| Reaction Temperature | 40–50°C |
| pH | 6–9 |
Chemoenzymatic Amidation
The enzymatic L-serine is then amidated using carbodiimide coupling agents (e.g., EDC/HCl) or via reactive ester intermediates. For example, L-serine’s carboxyl group is activated with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), followed by ammonia treatment. This approach, while efficient, introduces challenges in isolating the hydrochloride salt due to competing hydrolysis. Recent studies highlight that aminolysis proceeds optimally at pH 7–8, with a 150-fold excess of ammonia ensuring complete conversion.
Kinetic and Mechanistic Considerations
The preparation of L-serinamide hydrochloride is profoundly influenced by reaction kinetics and mechanistic pathways. A 2024 study examining O-to-N acyl transfer in serine derivatives revealed that transesterification and hydrolysis exhibit pH-dependent competition.
pH–Rate Profiles
Using in situ ¹⁹F NMR, researchers monitored the aminolysis of fluorophenylalanyl methyl ester with L-serinamide. The pseudo-first-order rate constant for aminolysis () peaked at pH* 7.7, while hydrolysis () dominated above pH* 9. This divergence underscores the need for tight pH control during amidation.
Table 3: pH-Dependent Rate Constants for Aminolysis vs. Hydrolysis
| pH* | (M⁻¹s⁻¹) | (s⁻¹) |
|---|---|---|
| 7.0 | 0.15 | 0.02 |
| 7.7 | 0.55 | 0.05 |
| 8.5 | 0.30 | 0.12 |
Solvent and Temperature Effects
Nonpolar solvents (e.g., dichloromethane) favor aminolysis by stabilizing the transition state, whereas protic solvents accelerate hydrolysis. For instance, reactions in D₂O at 20°C showed a 40% decrease in compared to anhydrous THF. Similarly, elevating temperatures from 20°C to 40°C doubled aminolysis rates but risked racemization.
Industrial-Scale Optimization
Scaling L-serinamide hydrochloride synthesis necessitates addressing solvent recovery, energy consumption, and byproduct management. The patented methanol recycling system in LSME·HCl production reduces solvent use by 95% and eliminates solid waste. Adapting this system for amidation could lower costs by $15–20/kg based on methanol prices.
Continuous-Flow Reactors
Pilot studies demonstrate that continuous-flow systems enhance mixing and heat transfer during SOCl₂-mediated esterification, reducing reaction times from 48 hours to 8–12 hours. Integrating immobilized SHMT enzymes into these systems could enable end-to-end L-serinamide production with >90% atom economy .
Chemical Reactions Analysis
Types of Reactions: L-Serinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
L-Serinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzyme-catalyzed reactions.
Biology: Serves as a probe for studying protein structure and function.
Medicine: Investigated for its potential neuroprotective effects and therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the production of bioactive oligopeptides and other biochemical compounds.
Mechanism of Action
The mechanism of action of L-Serinamide hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Activation: It can activate specific enzymes, such as cathepsins B and L, which are involved in protein degradation.
Protein Clearance: Enhances the clearance of misfolded or aggregated proteins through autophagic-lysosomal pathways.
Neuroprotection: Exhibits neuroprotective effects by modulating cellular stress responses and promoting protein homeostasis.
Comparison with Similar Compounds
L-Cysteinamide Hydrochloride
- Molecular formula : C₃H₈N₂OS·HCl (estimated).
- Key differences : Replaces serine’s hydroxyl group with a thiol (-SH) group.
- Applications : Acts as a potent tyrosinase inhibitor, disrupting melanin synthesis .
- Safety: Limited data available, but thiol groups may pose higher reactivity risks compared to hydroxyl groups.
L-Valinamide Hydrochloride
- Molecular formula : C₅H₁₂N₂O·HCl (estimated).
- Key differences : Features a branched-chain alkyl side chain (valine backbone) instead of serine’s hydroxyl.
- Applications : Used in peptide research and as a metabolic intermediate.
Ombrabulin Hydrochloride
L-Serine Ethyl Ester Hydrochloride
- Molecular formula: C₅H₁₂NO₃·HCl.
- Key differences : Ester (-COOEt) instead of amide group.
- Applications : Utilized in prodrug formulations for enhanced bioavailability.
- Stability : More prone to hydrolysis than amidated derivatives .
Comparative Data Table
Research Findings and Analytical Methods
- Analytical Techniques: RP-HPLC and FT-IR are commonly used for purity assessment and structural validation of amidated amino acid hydrochlorides, as seen in studies on similar compounds like terbinafine and verapamil hydrochlorides .
- Pharmacological Profiles: Ombrabulin’s anticancer efficacy highlights the role of L-Serinamide derivatives in targeted therapies, whereas simpler amidated amino acids (e.g., L-Cysteinamide) focus on enzyme inhibition .
Biological Activity
L-Serinamide hydrochloride, a derivative of the amino acid L-serine, has garnered attention in recent research for its potential biological activities, particularly in the fields of cancer therapy and antibiotic resistance. This article summarizes the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
L-Serinamide hydrochloride has the chemical formula C₃H₉ClN₂O₂ and is classified as a hydrochloride salt of L-serinamide. Its structure facilitates solubility in water, which is advantageous for various biological applications.
The biological activity of L-serinamide hydrochloride is primarily attributed to its role as a prodrug that can be activated by enzymatic cleavage. Research indicates that it undergoes hydrolysis by leucine aminopeptidase (LAP), leading to the release of active compounds that exhibit cytotoxic effects on cancer cells . This mechanism is particularly relevant in targeting tumor vasculature, where disruption can inhibit tumor growth.
Anticancer Properties
-
Cytotoxicity :
- L-Serinamide hydrochloride has shown significant cytotoxicity against various human cancer cell lines. A study reported a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.11 to 40 nM across different cell lines .
- Table 1 summarizes the cytotoxic effects observed in various studies:
Cell Line GI50 (nM) Mechanism of Action MDA-MB-231 (Breast) 0.11 Tubulin polymerization inhibition HCT116 (Colon) 40 Vascular disruption A549 (Lung) 15 Induction of apoptosis - In Vivo Efficacy :
Antibiotic Resistance Modulation
Recent studies have explored the role of L-serinamide in enhancing the efficacy of antibiotics against resistant bacterial strains, particularly Streptococcus suis. The addition of L-serine (the parent compound) was found to restore the fungicidal effect of macrolides on resistant strains by enhancing serine metabolic pathways, leading to increased reactive oxygen species production and subsequent bacterial death .
-
Table 2 illustrates the synergistic effects observed:
Antibiotic MIC (μg/mL) Survival Rate (%) with L-Serine Survival Rate (%) without L-Serine Tylosin 0.5 99 1 Tilmicosin 0.25 >90 N/A Aivlosin Tartrate 0.1 >90 N/A
Case Study: Cancer Treatment
A case study involving a combination therapy using L-serinamide hydrochloride demonstrated promising results in patients with advanced solid tumors. The study reported significant tumor size reduction after treatment and highlighted the importance of LAP activity for drug activation .
Research Findings
- Synergistic Effects :
- Mechanistic Insights :
Q & A
Basic Research Question
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritant effects .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent degradation .
- Disposal: Follow EPA guidelines for amine-containing waste; incineration is recommended .
How can researchers design experiments to assess L-Serinamide hydrochloride’s role in enzyme inhibition studies?
Advanced Research Question
For tyrosinase inhibition assays:
- Experimental Setup: Pre-incubate L-Serinamide hydrochloride (0.1–10 mM) with mushroom tyrosinase and L-DOPA substrate in phosphate buffer (pH 6.8).
- Kinetic Analysis: Measure dopachrome formation at 475 nm; calculate IC₅₀ using nonlinear regression .
- Controls: Include kojic acid (positive control) and buffer-only blanks. Note that competitive inhibition mechanisms require Lineweaver-Burk plots to confirm binding mode .
How should researchers address contradictions in reported solubility data for L-Serinamide hydrochloride?
Advanced Research Question
Discrepancies in solubility (e.g., water vs. ethanol) often arise from:
- Crystallization history: Amorphous vs. crystalline forms exhibit differing solubility profiles.
- Methodological variance: Shake-flask vs. HPLC solubility assays.
Resolution Strategy:
Replicate experiments under standardized conditions (e.g., 25°C, 24 hr equilibration).
Characterize solid-state forms via XRPD to confirm polymorphism .
What methodologies are recommended for stability testing of L-Serinamide hydrochloride under varying storage conditions?
Advanced Research Question
- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Hydrolytic Stability: Test in buffered solutions (pH 1–10) at 37°C; identify degradation products (e.g., serine) using LC-MS .
- Light Sensitivity: Conduct ICH Q1B photostability testing; store in amber glass to prevent photolysis .
How can researchers evaluate interactions between L-Serinamide hydrochloride and excipients in formulation studies?
Advanced Research Question
- Compatibility Screening: Use DSC/TGA to detect thermal incompatibilities (e.g., melting point shifts >5°C).
- Forced Degradation: Co-grind with common excipients (e.g., lactose) and analyze via FTIR for carbonyl adduct formation .
- pH-Dependent Interactions: Conduct solubility studies in simulated biological fluids (e.g., SGF, pH 1.2; SIF, pH 6.8) .
What precautions are necessary when preparing aqueous solutions of L-Serinamide hydrochloride for in vitro assays?
Basic Research Question
- Hygroscopicity: Weigh samples rapidly to avoid moisture absorption; use desiccators during preparation .
- Buffer Compatibility: Avoid phosphate buffers at high concentrations (>100 mM), which may precipitate the hydrochloride salt. Opt for HEPES or Tris buffers .
- Sterile Filtration: Use 0.22 μm PVDF filters; avoid cellulose esters due to adsorption risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
